molecular formula C9H12BClO2 B2752419 3-(4-Chlorophenyl)propylboronic acid CAS No. 2377607-63-9

3-(4-Chlorophenyl)propylboronic acid

Cat. No.: B2752419
CAS No.: 2377607-63-9
M. Wt: 198.45
InChI Key: DIRZUFFLDCNKQT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propylboronic acid is an organoboron compound with the molecular formula C9H12BClO2. It is a boronic acid derivative featuring a 4-chlorophenyl group attached to a propyl chain, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .

Mechanism of Action

Target of Action

3-(4-Chlorophenyl)propylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the boronic acid group in the compound transfers an organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking two organic molecules together .

Biochemical Pathways

The SM cross-coupling reaction, facilitated by this compound, is a part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The newly formed carbon-carbon bonds can significantly alter the structure and function of these compounds, leading to downstream effects such as the creation of new pharmaceutical drugs or the production of polymers .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, from pharmaceutical drugs to polymers . On a molecular and cellular level, these new compounds can have a variety of effects, depending on their specific structures and properties.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the presence of a suitable catalyst . Additionally, the stability of the compound can be influenced by factors such as exposure to light and heat.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)propylboronic acid typically involves the reaction of 4-chlorophenylpropyl bromide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Comparison with Similar Compounds

Uniqueness: 3-(4-Chlorophenyl)propylboronic acid’s unique structure, featuring both a 4-chlorophenyl group and a propyl chain, provides distinct reactivity and versatility in organic synthesis. This makes it particularly valuable in the formation of complex molecules and materials .

Properties

IUPAC Name

3-(4-chlorophenyl)propylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO2/c11-9-5-3-8(4-6-9)2-1-7-10(12)13/h3-6,12-13H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRZUFFLDCNKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1=CC=C(C=C1)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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